molecular formula C9H13NO2S B12446300 3-Amino-3-(2,5-dimethylthiophen-3-yl)propanoic acid CAS No. 470704-56-4

3-Amino-3-(2,5-dimethylthiophen-3-yl)propanoic acid

Cat. No.: B12446300
CAS No.: 470704-56-4
M. Wt: 199.27 g/mol
InChI Key: CUQAJVITOFFMQS-UHFFFAOYSA-N
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Description

3-Amino-3-(2,5-dimethylthiophen-3-yl)propanoic acid is an organic compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . This compound features a thiophene ring substituted with two methyl groups at positions 2 and 5, and an amino acid side chain at position 3. It is a derivative of propanoic acid and contains both amino and carboxyl functional groups, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2,5-dimethylthiophen-3-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dimethylthiophene, which is commercially available or can be synthesized from thiophene through Friedel-Crafts alkylation.

    Bromination: The 2,5-dimethylthiophene is brominated at the 3-position using bromine in the presence of a catalyst such as iron(III) bromide.

    Amination: The brominated product is then subjected to amination using ammonia or an amine source to introduce the amino group at the 3-position.

    Carboxylation: Finally, the amino-substituted thiophene is carboxylated at the side chain to form the propanoic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2,5-dimethylthiophen-3-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxyl group can be reduced to an alcohol or further to an alkane.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Amino-3-(2,5-dimethylthiophen-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,5-dimethylthiophen-3-yl)propanoic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(2,5-dimethylthiophen-3-yl)propanoic acid is unique due to the presence of both amino and carboxyl functional groups, as well as the substituted thiophene ring. This combination of features makes it a versatile compound for various chemical and biological applications.

Properties

CAS No.

470704-56-4

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

3-amino-3-(2,5-dimethylthiophen-3-yl)propanoic acid

InChI

InChI=1S/C9H13NO2S/c1-5-3-7(6(2)13-5)8(10)4-9(11)12/h3,8H,4,10H2,1-2H3,(H,11,12)

InChI Key

CUQAJVITOFFMQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C(CC(=O)O)N

Origin of Product

United States

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